tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate
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Overview
Description
tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate is an organic compound with the molecular formula C14H20N2O4. It is a hydrazine derivative that features a tert-butyl group, an ethoxycarbonyl group, and a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with ethyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the tert-butyl, ethoxycarbonyl, and phenyl groups in this compound contributes to its distinct chemical properties and potential applications .
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 3-[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)10-7-6-8-11(9-10)16(15)13(18)20-14(2,3)4/h6-9H,5,15H2,1-4H3 |
InChI Key |
PAIIVAMILYLQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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